Isosorbide mononitrate-13C6

Description

The Role of Isosorbide-13C6 5-Mononitrate as a Reference Standard and Tracer

Isosorbide-13C6 5-Mononitrate serves a dual purpose in research settings. Firstly, it is used as a reference standard for its unlabeled counterpart, Isosorbide (B1672297) 5-mononitrate. axios-research.com This is crucial for the development and validation of analytical methods, ensuring the quality and consistency of pharmaceutical formulations. axios-research.comsynzeal.com

Secondly, and more critically, it functions as a tracer in various studies. By introducing a known quantity of Isosorbide-13C6 5-Mononitrate, researchers can accurately track the metabolic fate of Isosorbide 5-mononitrate within a biological system. adesisinc.com

Fundamental Significance of Isotopic Internal Standards in Quantitative Analysis

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov An internal standard is a compound added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. lgcstandards.com

The fundamental principle is that the stable isotope-labeled internal standard (in this case, Isosorbide-13C6 5-Mononitrate) will behave almost identically to the analyte of interest (Isosorbide 5-mononitrate) during sample preparation and analysis. Any loss of the analyte during extraction or variations in instrument response will be mirrored by a proportional loss or variation in the internal standard. musechem.com This allows for highly accurate and precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal is measured. lgcstandards.com This approach significantly enhances the reliability and reproducibility of analytical data. musechem.com

Scope of Research Applications Beyond Clinical Pharmacokinetics

While pivotal in pharmacokinetic studies, the application of Isosorbide-13C6 5-Mononitrate and other stable isotope-labeled compounds extends to other areas of research. These include:

Metabolite Identification: Assisting in the definitive identification of drug metabolites. adesisinc.com

Bioavailability and Bioequivalence Studies: Comparing different drug formulations or routes of administration. nih.gov

Drug Metabolism Studies: Investigating the biochemical pathways involved in drug breakdown. nih.gov

Material Science: Studying the degradation and interaction of materials. adesisinc.com

Catalysis Research: Elucidating the mechanisms of catalytic reactions. adesisinc.com

Chemical and Physical Properties of Isosorbide-13C6 5-Mononitrate

| Property | Data |

| Chemical Formula | ¹³C₆H₉NO₆ axios-research.com |

| Molecular Weight | 197.09 g/mol axios-research.comcymitquimica.com |

| Appearance | Light Yellowish Green Solid pharmaffiliates.com |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297) |

| Storage | 2-8°C in a refrigerator under an inert atmosphere pharmaffiliates.com or at 0 to -20 °C synthose.com |

| Purity | ≥90%; ≥97% atom ¹³C or Min. 98% [¹H-NMR], 99 atom % ¹³C synthose.com |

| Synonyms | 1,4:3,6-Dianhydro-D-glucitol-13C6 5-Nitrate; 6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6; Isosorbide-13C6 5-Nitrate pharmaffiliates.comvivanls.com |

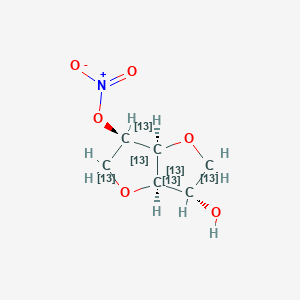

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-AEKYUDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675981 | |

| Record name | 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217604-00-6 | |

| Record name | 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Isosorbide 13c6 5 Mononitrate

Principles of ¹³C Isotopic Labeling and Enrichment

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In the case of Isosorbide-13C6 5-Mononitrate, all six carbon atoms in the isosorbide (B1672297) molecule are replaced with the stable, non-radioactive ¹³C isotope. synthose.comsimsonpharma.com This process is known as uniform labeling. The natural abundance of ¹³C is approximately 1.1%, meaning that in any given sample of a carbon-containing compound, a small fraction of the molecules will naturally contain one or more ¹³C atoms. biorxiv.org

For applications requiring sensitive detection and quantification, such as metabolic flux analysis or use as an internal standard in mass spectrometry-based bioanalysis, a high degree of isotopic enrichment is necessary. plos.orgbiorxiv.org This is achieved by using starting materials that are already enriched with ¹³C. The goal of isotopic enrichment is to produce a compound where a significantly higher proportion of the molecules contain the ¹³C isotope at specific or all positions, far exceeding its natural abundance. biorxiv.org For Isosorbide-13C6 5-Mononitrate, the isotopic enrichment is typically 99 atom % ¹³C. synthose.com

The primary advantages of using ¹³C-labeled compounds include:

Identical Chemical Properties: Molecules with ¹³C isotopes are treated identically by metabolic pathways as their ¹²C counterparts. biorxiv.org

Enhanced Detection in Mass Spectrometry: The mass difference between ¹²C and ¹³C allows for clear differentiation and quantification in mass spectrometry (MS) analysis. nih.gov

Non-Radioactive: As a stable isotope, ¹³C is non-radioactive, making it safe for use in a wider range of experimental settings compared to radioactive isotopes like ¹⁴C.

Chemical Synthesis Routes of Isosorbide-13C6 5-Mononitrate

The synthesis of Isosorbide-13C6 5-Mononitrate starts with a ¹³C-labeled isosorbide precursor. Isosorbide itself is a diol derived from the dehydration of D-sorbitol. wikipedia.org The synthesis then proceeds through nitration of the isosorbide molecule.

Isosorbide Nitration Pathways

Direct nitration of isosorbide typically yields a mixture of products, including isosorbide-2-mononitrate, isosorbide-5-mononitrate, and isosorbide-2,5-dinitrate. wikipedia.orgpatsnap.com The challenge lies in controlling the regioselectivity of the nitration to favor the formation of the 5-mononitrate isomer.

Several methods for the nitration of isosorbide have been developed:

Nitration with Concentrated Nitric Acid: Isosorbide can be nitrated using concentrated nitric acid, often in the presence of other reagents like acetic anhydride (B1165640) and acetic acid. patsnap.comgoogle.com The reaction temperature is a critical parameter to control the extent of nitration. For instance, a method involves preparing a nitrating reagent from concentrated nitric acid, acetic acid, and acetic anhydride, and then reacting it with isosorbide at a controlled temperature. patsnap.comgoogle.com

Nitration in Aromatic Hydrocarbon Solvents: Another approach involves the direct nitration of isosorbide with concentrated nitric acid in a reaction medium containing an aromatic hydrocarbon solvent, such as benzene, in addition to acetic acid and acetic anhydride. google.com

Selective Esterification-Nitration Approaches

To achieve higher yields of the desired 5-mononitrate isomer, selective protection and deprotection strategies can be employed. This involves first protecting the more reactive 2-hydroxyl group of isosorbide, followed by nitration of the 5-hydroxyl group, and subsequent deprotection.

One such method involves the enzymatic regioselective acetylation of isosorbide to produce isosorbide-2-acetate. researchgate.net This intermediate can then be nitrated, followed by deprotection to yield isomerically pure isosorbide-5-mononitrate. researchgate.netrsc.org Another approach utilizes the regioselective reduction of isosorbide dinitrate. researchgate.netrsc.org This can be achieved through catalytic hydrogenation over platinum oxide or by using reducing agents like sodium borohydride (B1222165) activated with cobalt or iron phthalocyanine. researchgate.netrsc.orggoogle.com

Purification and Isolation Techniques for Labeled Analogs

Following the synthesis, a crucial step is the purification and isolation of Isosorbide-13C6 5-Mononitrate from the reaction mixture, which may contain unreacted starting materials, the 2-mononitrate isomer, and the dinitrate byproduct.

Common purification techniques include:

Crystallization: Recrystallization is a widely used method for purifying solid compounds. A method describes quenching the reaction with water to precipitate isosorbide-2,5-dinitrate, which is then filtered off. patsnap.comgoogle.com The filtrate, containing the mononitrate, is then further processed. High-purity 5-isosorbide mononitrate can be obtained through extraction, concentration, and recrystallization. patsnap.com

Chromatography: Column chromatography is a powerful technique for separating isomers. Silica gel chromatography can be used to separate isosorbide-5-mononitrate from other reaction products. google.com High-performance liquid chromatography (HPLC) is also employed for both purification and analysis. nih.gov

Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases. For example, after neutralization of the reaction mixture, liquid-liquid extraction can be used to separate the desired product. google.com In bioanalytical methods, liquid-liquid extraction with ethyl acetate (B1210297) is used to extract 5-ISMN from plasma samples. nih.gov

Spectroscopic and Chromatographic Characterization of Isosorbide-13C6 5-Mononitrate

The final step is the comprehensive characterization of the purified Isosorbide-13C6 5-Mononitrate to confirm its identity, purity, and isotopic enrichment.

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of the labeled compound. The molecular weight of Isosorbide-13C6 5-Mononitrate is 197.09 g/mol , which is higher than the 191.14 g/mol of the unlabeled compound due to the six ¹³C atoms. simsonpharma.comebi.ac.uk Tandem mass spectrometry (MS/MS) is used to determine the fragmentation pattern, which further confirms the structure. google.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the chemical structure and confirming the positions of the isotopic labels. google.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound. A validated HPLC-MS/MS method for the determination of 5-ISMN in human plasma uses a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate in water. nih.govresearchgate.net

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) can also be used for the analysis of isosorbide mononitrate and its impurities, often after derivatization to make the compounds more volatile. researchgate.net

A bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of isosorbide dinitrate and its metabolites, including 5-ISMN, in human plasma. veedacr.com In this method, Isosorbide-13C6 5-Mononitrate is used as an internal standard for the quantification of unlabeled 5-ISMN. nih.govveedacr.com

The following tables summarize key data related to Isosorbide-13C6 5-Mononitrate.

Table 1: Physicochemical Properties of Isosorbide-13C6 5-Mononitrate

| Property | Value |

|---|---|

| IUPAC Name | [(3S,3aR,6R,6aS)-3-Hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,3a,5,6,6a-13C6)furo[3,2-b]furan-6-yl] nitrate (B79036) |

| CAS Number | 1217604-00-6 |

| Molecular Formula | ¹³C₆H₉NO₆ |

| Molecular Weight | 197.09 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 89-90 °C |

| Solubility | Acetone, DMF, DMSO, EtOH, MeOH |

| Isotopic Enrichment | 99 atom % ¹³C |

Data sourced from Synthose Inc. synthose.com

Table 2: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

|---|---|

| LC Column | ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 2 mM ammonium acetate in water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Tandem Mass Spectrometry (MRM mode) |

| MRM Transition (Isosorbide-13C6 5-Mononitrate) | m/z 256.4 → m/z 59.0 |

Data based on a validated bioanalytical method. nih.govgoogle.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid |

| Acetic anhydride |

| Adipic acid (¹³C₆) |

| Benzene |

| D-sorbitol |

| ¹³C₆-glucose |

| Isosorbide |

| Isosorbide-2,5-dinitrate |

| Isosorbide-2-acetate |

| Isosorbide-2-mononitrate |

| Isosorbide-5-mononitrate |

| Isosorbide-13C6 5-Mononitrate |

| Nitric acid |

| Platinum oxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and confirmation of isotopic labeling in Isosorbide-13C6 5-Mononitrate. Specifically, ¹³C NMR is paramount for determining the isotopic purity and the precise location of the ¹³C labels.

In an unlabeled Isosorbide 5-Mononitrate sample, the ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule, with chemical shifts influenced by their local electronic environments. However, for Isosorbide-13C6 5-Mononitrate, the spectrum is fundamentally different and serves as a direct confirmation of successful isotopic incorporation. Due to the uniform labeling, the signal intensity of each carbon peak is significantly enhanced.

The primary role of ¹³C NMR in the analysis of Isosorbide-13C6 5-Mononitrate is the assessment of isotopic purity. By comparing the integrated signal intensities of the ¹³C-labeled carbons to any residual signals at the chemical shifts corresponding to the naturally abundant ¹²C carbons, a quantitative measure of isotopic enrichment can be obtained. For research-grade compounds, the isotopic purity is expected to be high, typically ≥98 atom % ¹³C. The absence of significant signals at unlabeled positions confirms the high isotopic enrichment.

Interactive Data Table: Expected NMR Data for Isosorbide-13C6 5-Mononitrate

| Nucleus | Type of Information | Expected Observation |

| ¹³C | Isotopic Incorporation | Six highly intensified signals corresponding to the carbon skeleton. |

| ¹³C | Isotopic Purity | Comparison of signal integrals of ¹³C-labeled vs. natural abundance ¹²C positions. |

| ¹H | Structural Confirmation | Chemical shifts and coupling constants consistent with the Isosorbide 5-mononitrate structure. |

| ¹H | Isotopic Confirmation | Presence of ¹H-¹³C coupling satellites. |

Mass Spectrometry for Molecular Confirmation and Isotopic Enrichment

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and determine the level of isotopic enrichment in Isosorbide-13C6 5-Mononitrate. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an accurate mass measurement, which in turn confirms the elemental composition.

For Isosorbide-13C6 5-Mononitrate, the theoretically calculated molecular weight is higher than its unlabeled counterpart due to the six ¹³C atoms. The mass spectrum will show a molecular ion peak corresponding to the ¹³C-labeled compound. For instance, in electrospray ionization (ESI) in negative mode, one might observe an adduct ion. A Chinese patent application mentions a reaction monitoring ion pair for isosorbide 5-mononitrate-¹³C₆ as m/z 256.4 → m/z 59.0, which is indicative of the acetate adduct of the labeled compound. google.com

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. The fragmentation of Isosorbide-13C6 5-Mononitrate will yield characteristic product ions that are shifted in mass compared to the unlabeled compound, confirming that the ¹³C labels are incorporated within the core structure of the molecule. A published study shows the product ion spectra of both unlabeled 5-ISMN and ¹³C₆-5-ISMN, providing a visual representation of this mass shift in the fragments. researchgate.net

Interactive Data Table: Mass Spectrometry Data for Isosorbide-13C6 5-Mononitrate

| Analytical Technique | Parameter | Value | Reference |

| Molecular Formula | - | ¹³C₆H₉NO₆ | synthose.com |

| Molecular Weight | - | 197.09 g/mol | scbt.compharmaffiliates.com |

| Mass Spectrometry | Reaction Monitoring Ion Pair (as acetate adduct) | m/z 256.4 → m/z 59.0 | google.com |

| Isotopic Enrichment | Atom % ¹³C | ≥99% | synthose.com |

Quality Control and Assurance Protocols for Research-Grade Labeled Compounds

The quality control and assurance protocols for research-grade isotopically labeled compounds like Isosorbide-13C6 5-Mononitrate are stringent to ensure the reliability and reproducibility of experimental results. These protocols encompass a comprehensive evaluation of the compound's chemical and isotopic purity, as well as its stability.

Chemical Purity: The chemical purity is a critical parameter and is typically determined using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a standard method to assess the presence of any chemical impurities. The purity is often required to be high, for example, a minimum of 98% as determined by ¹H-NMR. synthose.com

Isotopic Purity and Enrichment: As detailed in the previous sections, NMR and mass spectrometry are the primary techniques for verifying isotopic purity and enrichment. The data from these analyses confirm that the ¹³C label is in the correct positions and at the specified enrichment level. A Certificate of Analysis (CoA) accompanying the research-grade compound will typically provide the determined isotopic enrichment.

Structural Confirmation: The identity of the compound is unequivocally confirmed through a combination of analytical methods. This includes ¹H NMR, ¹³C NMR, and mass spectrometry, which together provide a complete picture of the molecule's structure and isotopic labeling.

Documentation and Stability: A comprehensive Certificate of Analysis is a key component of quality assurance. This document includes the lot number, chemical and isotopic purity data, the analytical methods used for determination, and storage recommendations. scbt.com Stability testing is also performed to establish the shelf-life of the compound under specified storage conditions, which for Isosorbide-13C6 5-Mononitrate is often at 0 to -20 °C. synthose.com

These rigorous quality control measures ensure that researchers are using a well-characterized and reliable standard for their studies, which is especially crucial for quantitative applications such as using Isosorbide-13C6 5-Mononitrate as an internal standard in pharmacokinetic studies. nih.gov

Advanced Analytical Techniques Leveraging Isosorbide 13c6 5 Mononitrate in Research

Principles of Chromatographic Separation for Isosorbide-5-Mononitrate and Analogs

Chromatographic techniques are fundamental in separating Isosorbide-5-Mononitrate from its isomers and other related compounds in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, each with specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Isosorbide-5-Mononitrate in various samples, including pharmaceutical formulations and biological fluids. jptcp.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

A variety of C18 columns are frequently employed for the separation of 5-ISMN. researchgate.netoup.com The mobile phase composition is a critical parameter that is optimized to achieve the desired separation and retention times. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netjfda-online.comajrconline.org For instance, a mobile phase of acetonitrile and water (20:80, v/v) has been successfully used. researchgate.netresearchgate.net In other methods, a mixture of water, methanol, and acetonitrile (55:28:17 v/v/v) has been employed. ajrconline.org The pH of the aqueous phase can be adjusted with acids like phosphoric acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comresearchgate.net For methods coupled with mass spectrometry, volatile buffers like ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.comnih.gov

The detection of 5-ISMN is typically carried out using a UV detector at wavelengths ranging from 210 nm to 240 nm. jfda-online.comajrconline.orggoogle.comijpsr.com The choice of wavelength depends on the specific requirements of the analysis and the potential for interference from other compounds in the sample. oup.com

The validation of HPLC methods is essential to ensure their accuracy, precision, and reliability. Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. jfda-online.comresearchgate.netresearchgate.net The limit of quantification (LOQ), which is the lowest concentration that can be reliably measured, has been reported to be as low as 1.04 ng/mL and 5.00 ng/mL in human plasma. researchgate.netnih.govscienceopen.com

Interactive Data Table: HPLC Methodologies for Isosorbide-5-Mononitrate Analysis

| Column | Mobile Phase | Detection Wavelength | Application | Reference |

| C18 | Water:Acetonitrile (80:20 v/v) | Not Specified | Human Plasma | researchgate.net |

| Agilent TC-C18 (4.6 × 150 mm, 5 μm) | Acetonitrile:0.1% Trifluoroacetic acid in water:Water (25:20:55) | 240 nm (0-5min), 230 nm (5-7min) | Human Plasma | researchgate.net |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (Formic Acid for MS) | Not Specified | General Analysis | sielc.com |

| Bondclone ODS | Acetonitrile:PIC B6 buffer, pH 4.75 (13:87) | 220 nm | Pharmaceuticals | jfda-online.com |

| ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm) | Acetonitrile:2 mM Ammonium Acetate in water (90:10 v/v) | MS/MS | Human Plasma | nih.gov |

| Thermo Quest C18 | Water:Methanol (pH 3.4 with orthophosphoric acid) | 215 nm | Formulation | researchgate.net |

| Phenomenex Luna 5µ C18 (2) 100A (250 × 4.60 mm) | Water:Methanol:Acetonitrile (55:28:17% v/v/v) | 217 nm | Bulk Drug & Formulation | ajrconline.org |

| Shiseido C18 (250 mm × 4.6 mm, 5μm) | Phosphate Buffer (pH: 4):Methanol (30:70% V/V) | 215 nm | Formulation | thepharmajournal.com |

| ACQUITY UPLC BEH C18 (100 mm x 2.1mm, 1.7 µm) | Acetonitrile:Water (20:80, v/v) | MS | Human Plasma | researchgate.net |

| C18 (5μm, 250 ×4.6 mm) | Methanol:Water (25:75,v/v) | 210 nm | Injection | ijpsr.com |

Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of Isosorbide-5-Mononitrate and its related compounds, particularly due to their volatile nature after derivatization. jptcp.com GC methods often employ an electron-capture detector (ECD) for high sensitivity, which is crucial for detecting the low concentrations of these compounds found in biological samples. nih.govpsu.edu

For GC analysis, derivatization of the analytes is often necessary to increase their volatility and thermal stability. A common approach is silylation, where trimethylsilyl (B98337) (TMS) derivatives are formed. researchgate.net The separation is typically achieved on a capillary column, such as a DB-1 or an HP-5 column. researchgate.netresearchgate.net The temperature programming of the GC oven is optimized to ensure the separation of the different isomers and related substances. researchgate.netgoogle.com

GC-based methods have been successfully applied to the analysis of Isosorbide-5-Mononitrate and its isomers in plasma. nih.gov These methods have demonstrated good sensitivity, with detection limits in the low ng/mL range, and high recovery rates. nih.govresearchgate.net The use of an internal standard, such as 9-fluorenone (B1672902) or 1,2,4-butanetriol (B146131) trinitrate, helps to improve the accuracy and reproducibility of the quantification. researchgate.netresearchgate.net

Data Table: GC Analysis of Isosorbide (B1672297) Mononitrates

| Analyte(s) | Detector | Column | Application | Key Finding | Reference |

| Isosorbide-5-mononitrate and isomers | ECD | Capillary | Rat Plasma | Detection limits of 0.5-2 ng/ml; no in vivo interconversion found. | nih.gov |

| Isosorbide dinitrate | ECD | Wide-bore | Human Serum | Linear range of 5-50 ng/mL; used for bioequivalence study. | psu.edu |

| Isosorbide dinitrate and metabolites | ECD | DB-1 | Human Plasma | Simultaneous determination with a limit of quantitation of 5 ng/ml for mononitrates. | researchgate.net |

| Isosorbide-5-mononitrate and impurities | MS | HP-5 | Raw Materials & Formulations | Trimethylsilyl derivatives analyzed; detection limits in the µg range. | researchgate.net |

Chiral Separation of Isomeric Mononitrates

The separation of the positional isomers of isosorbide mononitrate, namely Isosorbide-2-Mononitrate (2-ISMN) and Isosorbide-5-Mononitrate (5-ISMN), is a significant analytical challenge. While standard reversed-phase columns can sometimes resolve these isomers, chiral chromatography offers enhanced selectivity for this purpose. oup.comresearchgate.net

Several studies have explored the use of chiral columns for the separation of these isomers. For instance, Nucleodex beta-PM and Chiralcel OJ-RH columns have been investigated. researchgate.net While the Chiralcel OJ-RH column was effective for separating isomers of butylhydroxyanisole, the separation of isosorbide mononitrate isomers on both columns was less effective than on standard C18 columns. researchgate.net However, the potential for using a Nucleodex beta-PM column for this separation was demonstrated. researchgate.net Another study successfully used a chiral column for the simultaneous determination of 2-ISMN and 5-ISMN in plasma, coupled with mass spectrometry. researchgate.netnih.gov The use of a chiral stationary phase, such as cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) coated on silica, can provide the necessary selectivity for separating these closely related isomers. imchem.fr

Mass Spectrometry (MS) Detection and Quantification Utilizing Stable Isotopes

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as Isosorbide-13C6 5-Mononitrate, is a key element in achieving highly accurate and precise measurements. scienceopen.comresearchgate.net This internal standard has a similar chemical structure and physicochemical properties to the analyte, which helps to minimize matrix effects and improve the reliability of the quantification. researchgate.net

Multiple Reaction Monitoring (MRM) for Enhanced Selectivity and Sensitivity

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides a high degree of selectivity and sensitivity for the quantification of specific analytes in complex mixtures. scienceopen.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and interferences, leading to a much better signal-to-noise ratio.

For the analysis of Isosorbide-5-Mononitrate, the precursor ion is typically the acetate adduct [M+CH3COO]⁻. This ion is then fragmented to produce a characteristic product ion. The specific mass transitions monitored for 5-ISMN and its labeled internal standard, Isosorbide-13C6 5-Mononitrate, are crucial for their selective detection. For example, a method has been developed using the transition m/z 250.1 → m/z 59.0 for 5-ISMN and m/z 256.4 → m/z 59.0 for Isosorbide-13C6 5-Mononitrate. google.com The use of MRM allows for the development of rapid, sensitive, and robust methods for the quantification of Isosorbide-5-Mononitrate in human plasma, with short run times and low limits of quantification. nih.govscienceopen.comresearchgate.net

Data Table: MRM Transitions for Isosorbide-5-Mononitrate and its Stable Isotope

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Isosorbide-5-Mononitrate | 250.1 | 59.0 | Negative ESI | google.com |

| Isosorbide-13C6 5-Mononitrate | 256.4 | 59.0 | Negative ESI | google.com |

| Isosorbide dinitrate | 295.3 | 59.0 | Negative ESI | google.com |

| Isosorbide dinitrate-13C6 | 300.9 | 59.0 | Negative ESI | google.com |

Product Ion Spectra Analysis and Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the fragmentation of a precursor ion into product ions provides structural information and allows for selective quantification. For Isosorbide-13C6 5-Mononitrate, mass spectrometric detection is often carried out in the negative ion mode. nih.gov

One common approach involves the formation of an acetate adduct of the molecule. nih.govresearchgate.net The resulting precursor ion is then subjected to collision-induced dissociation (CID) to generate specific product ions. A typical fragmentation pathway for the acetate adduct of unlabeled 5-ISMN ([M+CH₃COO]⁻) results in a prominent product ion.

In a specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, the detection of 5-ISMN and its internal standard, Isosorbide-13C6 5-Mononitrate, was achieved using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode. nih.gov The mass transition monitored for 5-ISMN was from a precursor ion of m/z 250.0 to a product ion of m/z 59.0. For the Isosorbide-13C6 5-Mononitrate internal standard, the transition was from m/z 256.1 to m/z 58.8. nih.gov These specific transitions allow for highly selective and sensitive quantification of the analyte, even in complex biological matrices. researchgate.netresearchgate.net

Table 1: Optimized Mass Spectrometric Parameters for 5-ISMN Analysis

| Compound | Transition (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |

|---|

This table is based on data from a study developing an HPLC-MS/MS method for 5-ISMN determination. researchgate.net

Adduct Ion Formation in Mass Spectrometry for Neutral Compounds

Neutral compounds like isosorbide 5-mononitrate often exhibit poor ionization efficiency in electrospray ionization (ESI), which can limit the sensitivity of mass spectrometric analysis. nih.gov To overcome this, the formation of adduct ions is a widely employed strategy to enhance ionization and improve detection. numberanalytics.commetwarebio.com Adduct formation involves the non-covalent association of the analyte molecule with a charged species, such as a cation or an anion, during the ionization process. numberanalytics.com

For isosorbide 5-mononitrate and its labeled internal standard, the formation of acetate adducts ([M+CH₃COO]⁻) in the negative ion mode has been shown to be particularly effective. nih.govresearchgate.net These acetate adducts are readily formed, stable, and fragment efficiently in the mass spectrometer, making them suitable for quantitative analysis. nih.govveedacr.com The use of mobile phase additives like ammonium acetate can facilitate the formation of these adduct ions. researchgate.netmetwarebio.com Other common adducts observed in mass spectrometry include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in positive ion mode, and chloride ([M+Cl]⁻) adducts in negative ion mode. metwarebio.com The choice of adduct depends on the analyte's chemical properties and the analytical method's requirements. researchgate.netnih.gov

Sample Preparation Methodologies for Complex Research Matrices

The accurate quantification of Isosorbide-13C6 5-Mononitrate and its unlabeled analogue in complex biological samples necessitates effective sample preparation to remove interfering substances.

Liquid-liquid extraction (LLE) is a commonly used technique to isolate isosorbide 5-mononitrate from biological fluids like plasma. researchgate.netnih.gov This method involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent.

In one validated method, 5-ISMN was extracted from 50 µL of human plasma using 200 µL of ethyl acetate. researchgate.net This simple LLE procedure, combined with the use of Isosorbide-13C6 5-Mononitrate as an internal standard, resulted in high extraction recovery and minimal matrix effects. researchgate.netnih.gov The mean extraction recovery for 5-ISMN was reported to be 87.0%, while for the internal standard it was 80.9%. nih.gov Other organic solvents, such as diethyl ether and dichloromethane, have also been employed for the LLE of isosorbide mononitrates. researchgate.netresearchgate.net

Protein precipitation is another straightforward and rapid method for sample cleanup, particularly for plasma samples. nih.gov This technique involves adding a protein precipitating agent, such as an organic solvent or an acid, to the plasma sample to denature and precipitate the proteins.

A simple protein precipitation extraction technique has been successfully employed for the simultaneous determination of isosorbide 2-mononitrate and isosorbide 5-mononitrate in rat and human plasma, using Isosorbide-13C6 5-Mononitrate as the internal standard. nih.govresearchgate.net After precipitation, the supernatant containing the analyte and the internal standard can be directly injected into the analytical instrument.

The preparation of in vitro and non-human in vivo biological samples for the analysis of isosorbide 5-mononitrate follows similar principles to those for human samples. For in vitro studies, such as dissolution testing of tablet formulations, samples are typically dissolved in a suitable medium, which may be an acidic solution or a buffer, before analysis. researchgate.netbrieflands.com

For non-human in vivo studies, such as pharmacokinetic studies in rats, plasma samples are collected and subjected to extraction procedures like LLE or protein precipitation to isolate the analyte. nih.govresearchgate.net For instance, in a study investigating the pharmacokinetics of isosorbide dinitrate in rats, plasma samples were treated using protein precipitation with Isosorbide-13C6 5-Mononitrate as the internal standard before LC-MS/MS analysis. nih.gov In studies with rabbits, plasma levels of ISMN were measured after oral administration to investigate nitrate (B79036) tolerance. jacc.org

Protein Precipitation Techniques

Quantitative Analysis Using Isosorbide-13C6 5-Mononitrate as an Internal Standard

The use of a stable isotope-labeled internal standard, such as Isosorbide-13C6 5-Mononitrate, is the gold standard for quantitative analysis by mass spectrometry. researchgate.netnih.gov This is because the internal standard has nearly identical chemical and physical properties to the analyte, but a different mass. This allows it to co-elute chromatographically and experience similar extraction efficiencies and ionization suppression or enhancement effects as the analyte, thus correcting for variations in sample preparation and analysis.

Several validated bioanalytical methods have been developed for the quantification of isosorbide 5-mononitrate in human plasma using Isosorbide-13C6 5-Mononitrate as the internal standard. researchgate.netnih.gov These methods have demonstrated excellent linearity, accuracy, and precision over a range of concentrations. For example, one HPLC-MS/MS method showed linearity in the concentration range of 5.00–1000 ng/mL, with a lower limit of quantification (LLOQ) of 5.00 ng/mL. researchgate.net The intra- and inter-batch precision were found to be between 2.4% and 6.6%, with accuracy ranging from -8.8% to 7.1%. researchgate.net

Table 2: Linearity and LLOQ of a Validated HPLC-MS/MS Method

| Parameter | Value |

|---|---|

| Linear Range | 5.00–1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |

This table is based on data from a study validating an HPLC-MS/MS method for 5-ISMN in human plasma. researchgate.net

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantification of analytes within complex samples. ptb.de The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, such as Isosorbide-13C6 5-Mononitrate, to the sample at the earliest stage of preparation. ptb.de This labeled compound, often referred to as the "spike" or internal standard, is chemically identical to the endogenous analyte (Isosorbide 5-Mononitrate) and thus exhibits nearly identical behavior during all subsequent sample preparation steps, including extraction, derivatization, and chromatographic separation. ptb.deresearchgate.net

Any physical loss or degradation of the target analyte during this workflow is mirrored by a proportional loss of the labeled internal standard. Consequently, the ratio of the unlabeled analyte to the labeled standard remains constant irrespective of sample losses. ptb.de The mass spectrometer distinguishes between the native analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) difference. Quantification is therefore based on measuring the final isotope ratio in the processed sample, which allows for the precise calculation of the initial analyte concentration while effectively compensating for procedural inconsistencies. ptb.de This approach is considered optimal for achieving accurate and reliable quantification in challenging matrices like human plasma. ptb.de

Calibration Curve Development and Assessment of Linearity in Research Assays

In quantitative bioanalysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. For assays using Isosorbide-13C6 5-Mononitrate, the curve is constructed by analyzing a series of calibration standards containing known concentrations of unlabeled Isosorbide 5-Mononitrate and a constant concentration of the Isosorbide-13C6 5-Mononitrate internal standard. veedacr.comresearchgate.net The linearity of an assay is established by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. veedacr.com

Research studies have demonstrated excellent linearity for the quantification of Isosorbide 5-Mononitrate over various concentration ranges. To ensure accuracy across a wide dynamic range, a weighted linear regression model, such as 1/x², is often employed. veedacr.com

| Study Focus | Linearity Range (ng/mL) | Correlation Coefficient (r) | Weighting Factor | Analytical Method | Source(s) |

| Simultaneous analysis in human plasma | 2.000 - 500.000 | Not specified, but stated as linear | 1/x² | LC-ESI-MS/MS | veedacr.com |

| Bioequivalence study in human plasma | 5.00 - 1000 | >0.99 (Implied) | Not specified, but stated as linear | HPLC-MS/MS | researchgate.net |

| Analysis in human plasma | 10.0 - 1000.0 | ≥ 0.9985 | Not specified | LC/ESI-MS/MS | nih.gov |

Evaluation and Mitigation of Matrix Effects in Isotope-Labeled Assays

Matrix effects are a significant challenge in bioanalytical mass spectrometry, arising when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. This can lead to inaccurate and unreliable quantification. The most effective strategy for mitigating matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. researchgate.net

Because Isosorbide-13C6 5-Mononitrate has the same physicochemical properties as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect is effectively normalized. A study by Sun et al. (2020) formally evaluated the matrix effect for an Isosorbide 5-Mononitrate assay using its ¹³C₆-labeled standard and reported a value of 102.0%, indicating that the matrix had no significant impact on the accuracy of quantification. researchgate.net Similarly, another analysis found no significant matrix effect when employing a stable isotope for quantification. nih.gov

Assessment of Extraction Recovery and Method Precision

Extraction recovery and method precision are critical parameters in the validation of a bioanalytical method. Extraction recovery measures the efficiency of the analytical procedure in extracting the analyte from the biological matrix, while precision assesses the degree of agreement among repeated measurements of the same sample, indicating the method's reproducibility.

The use of Isosorbide-13C6 5-Mononitrate is instrumental in these assessments. Since the internal standard is added before extraction, it can accurately correct for analyte loss during sample preparation, even if the recovery is incomplete or variable between samples. Precision is typically evaluated at multiple concentration levels and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

| Parameter | Finding | Analytical Method | Source(s) |

| Extraction Recovery | 87.0% | HPLC-MS/MS | researchgate.net |

| 95.51% | LC/ESI-MS/MS | nih.gov | |

| Method Precision | Intra-batch and inter-batch precision: 2.4% to 6.6% (as %CV) | HPLC-MS/MS | researchgate.net |

| Intra-assay precision at LLOQ: 9.02% (as %CV) | LC/ESI-MS/MS | nih.gov | |

| Inter-assay precision at LLOQ: 13.30% (as %CV) | LC/ESI-MS/MS | nih.gov |

Method Validation for Research Applications

Method validation ensures that an analytical procedure is suitable for its intended purpose. For research applications involving Isosorbide-13C6 5-Mononitrate, validation focuses on demonstrating the method's selectivity, specificity, and sensitivity.

Selectivity and Specificity Considerations for Labeled Compounds

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. veedacr.com Specificity is the ultimate form of selectivity, proving the method can unequivocally measure the analyte. In tandem mass spectrometry (MS/MS), high selectivity is achieved through Multiple Reaction Monitoring (MRM). researchgate.netveedacr.com

This technique involves monitoring a specific fragmentation reaction for both the analyte and its labeled internal standard. A precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. Since Isosorbide-13C6 5-Mononitrate has a higher mass than the native analyte due to the six ¹³C atoms, its precursor ion is distinct, ensuring that the instrument can differentiate between the two compounds. google.com The monitoring of unique precursor-to-product ion transitions for both compounds provides exceptional specificity. veedacr.comgoogle.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

| Isosorbide 5-Mononitrate (as acetate adduct) | 250.1 | 59.0 | Negative ESI | google.com |

| Isosorbide-13C6 5-Mononitrate (as acetate adduct) | 256.4 | 59.0 | Negative ESI | google.com |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. researchgate.net The LOQ is a critical parameter for bioanalytical methods, as it defines the lower end of the reportable concentration range.

The high sensitivity of modern LC-MS/MS methods, combined with the use of Isosorbide-13C6 5-Mononitrate, allows for very low LOQs, which is essential for pharmacokinetic studies where plasma concentrations can be low. veedacr.comresearchgate.net In contrast, older methods without isotope dilution and using less sensitive instrumentation reported significantly higher detection limits. nih.govresearchgate.net

| Study Focus | LOQ / LLOQ (ng/mL) | Analytical Method | Source(s) |

| Simultaneous analysis in human plasma | 2.000 | LC-ESI-MS/MS | veedacr.com |

| Bioequivalence study in human plasma | 5.00 | HPLC-MS/MS | researchgate.net |

| Analysis of impurities in dosage forms | 27,200 (27.2 µg) | GC-MS | nih.govresearchgate.net |

Stability Assessments of Analyte and Internal Standard in Research Samples

The reliability of bioanalytical data is fundamentally dependent on the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions. In the context of quantifying Isosorbide 5-Mononitrate (5-ISMN), with Isosorbide-13C6 5-Mononitrate serving as the stable isotope-labeled internal standard (IS), rigorous stability assessments are crucial. Research has demonstrated the stability of both compounds in human plasma across a range of conditions, ensuring the integrity of samples from collection to analysis.

Stock solutions of both 5-ISMN and its ¹³C₆-labeled internal standard have been shown to be stable. For instance, solutions at a concentration of 0.5 mg/mL were found to be stable for 10 hours at room temperature and for 63 days when stored at -30°C. researchgate.net Similarly, working solutions of 5-ISMN remained stable for 63 days under freezing conditions at -80°C. researchgate.net

Comprehensive stability evaluations in human plasma have confirmed that 5-ISMN is stable under conditions that mimic typical sample handling and storage procedures in a research setting. These include short-term bench-top stability, long-term freezer storage, and multiple freeze-thaw cycles. The analyte's stability is generally assessed by analyzing quality control (QC) samples at low and high concentrations and comparing the results against nominal concentrations. The deviation is expected to be within an acceptable range, typically ±15%.

One study demonstrated that plasma samples were stable for up to 91 days at -80°C and for 61 days at -30°C without affecting the assay results for 5-ISMN. researchgate.net Furthermore, the stability of the analyte was confirmed after three freeze-thaw cycles, a critical parameter for studies where samples may be accessed multiple times. researchgate.net Another investigation noted that analytes in plasma were stable for over 30 days and after two freeze-thaw cycles from -20°C to 25°C. researchgate.net

The data below summarizes the findings from a stability assessment of Isosorbide 5-Mononitrate in human plasma.

| Condition | Duration/Cycles | Temperature | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Relative Error (%) | Conclusion |

|---|---|---|---|---|---|---|

| Freeze-Thaw Stability | 3 Cycles | -80°C to Room Temp | 15.0 (Low QC) | 14.9 | -0.7 | Stable |

| 800.0 (High QC) | 857.0 | 7.1 | ||||

| Short-Term Stability | 10 hours | Room Temperature | 15.0 (Low QC) | 15.4 | 2.7 | Stable |

| 800.0 (High QC) | 854.0 | 6.8 | ||||

| Long-Term Stability | 91 days | -80°C | 15.0 (Low QC) | 13.7 | -8.7 | Stable |

| 800.0 (High QC) | 782.0 | -2.2 |

Data sourced from a study validating a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. researchgate.net

Inter- and Intra-batch Accuracy and Precision in Bioanalytical Research

The validation of a bioanalytical method requires the demonstration of its accuracy and precision through inter- and intra-batch analysis. Accuracy refers to the closeness of the mean test results to the true concentration, often expressed as relative error (RE%). Precision describes the closeness of agreement among a series of measurements, expressed as the relative standard deviation (RSD%). Isosorbide-13C6 5-Mononitrate is employed as an internal standard in sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of 5-ISMN. nih.gov

Validation studies typically involve analyzing QC samples at multiple concentration levels—low (LQC), medium (MQC), and high (HQC)—in several replicates within a single analytical run (intra-batch) and across different runs on different days (inter-batch).

In a representative study that developed and validated an HPLC-MS/MS method for 5-ISMN in human plasma using Isosorbide-13C6 5-Mononitrate as the internal standard, the method demonstrated excellent accuracy and precision. researchgate.net The intra-batch accuracy (RE) ranged from -8.8% to 7.1%, with precision (RSD) between 2.4% and 6.6%. researchgate.netnih.gov The inter-batch assessments showed a similar high level of performance, with accuracy (RE) spanning from -4.3% to 4.5% and precision (RSD) from 3.7% to 6.3%. researchgate.net These values fall well within the accepted regulatory limits, which generally specify that RE and RSD should not exceed ±15% (or ±20% at the lower limit of quantification).

The detailed results from such a validation are presented in the tables below.

Intra-batch Accuracy and Precision

| Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (RE%) | Precision (RSD%) |

|---|---|---|---|---|

| LLOQ | 5.00 | 5.1 | 2.0 | 6.6 |

| LQC | 15.0 | 16.1 | 7.1 | 4.5 |

| MQC | 150.0 | 144.0 | -4.0 | 2.4 |

| HQC | 800.0 | 730.0 | -8.8 | 3.8 |

Inter-batch Accuracy and Precision

| Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18) | Accuracy (RE%) | Precision (RSD%) |

|---|---|---|---|---|

| LLOQ | 5.00 | 5.2 | 4.5 | 6.3 |

| LQC | 15.0 | 15.6 | 4.3 | 5.8 |

| MQC | 150.0 | 144.0 | -4.3 | 3.7 |

| HQC | 800.0 | 770.0 | -3.7 | 4.6 |

Data derived from the validation of an HPLC-MS/MS method for the determination of Isosorbide 5-Mononitrate in human plasma. researchgate.net

The consistent and reliable performance demonstrated in these assessments underscores the suitability of using Isosorbide-13C6 5-Mononitrate as an internal standard for the quantitative analysis of 5-ISMN in bioanalytical research. researchgate.netnih.gov

Application of Isosorbide 13c6 5 Mononitrate in Preclinical and Mechanistic Disposition Studies

Stable Isotope Tracing in In Vitro Metabolic Investigations

The use of Isosorbide-13C6 5-Mononitrate is crucial for in vitro studies designed to map the metabolic transformations of its non-labeled parent compound. These investigations provide foundational knowledge on how the drug is processed at a cellular and subcellular level, away from the complex influences of a whole biological system.

In vitro studies using cellular systems, such as isolated hepatocytes or other cell lines, are instrumental in identifying the primary metabolic pathways of drugs. While specific studies detailing the use of Isosorbide-13C6 5-Mononitrate in cellular systems are not extensively published, the principles of stable isotope tracing are well-established. researchgate.net In such a system, cells would be incubated with Isosorbide-13C6 5-Mononitrate. Subsequent analysis of the cell culture medium and cell lysate by mass spectrometry would allow researchers to track the appearance of labeled metabolites.

The primary metabolic routes for the parent compound, Isosorbide (B1672297) 5-Mononitrate, are known to be denitration and glucuronidation. hres.ca By using the 13C6-labeled version, researchers can unequivocally identify and quantify the formation of key metabolites. For instance, the denitration to isosorbide and the conjugation to form isosorbide-5-mononitrate-2-O-glucuronide can be precisely traced. fda.govdrugbank.com This method helps to confirm the metabolic map and may reveal previously unknown or minor metabolic pathways.

Research on the parent compound in human umbilical vein endothelial cells (HUVECs) has shown it can influence cell viability and apoptosis. medchemexpress.com The use of Isosorbide-13C6 5-Mononitrate in similar cellular models could help to elucidate the specific metabolic conversions that are linked to these cellular effects.

Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. They serve as a standard in vitro model to study the kinetics of drug metabolism. Isosorbide-13C6 5-Mononitrate is an ideal tool for these assays.

The major biotransformation pathways for Isosorbide 5-Mononitrate that would be kinetically characterized using its 13C6-labeled analogue include:

Denitration: The removal of the nitrate (B79036) group to form isosorbide. hres.canih.gov

Glucuronidation: The conjugation with glucuronic acid to form a glucuronide conjugate. hres.cadrugbank.com

The use of Isosorbide-13C6 5-Mononitrate as an internal standard in LC-MS/MS methods has been validated for the simultaneous quantification of Isosorbide 5-Mononitrate and its isomer, Isosorbide 2-Mononitrate, in plasma, demonstrating its utility in precise metabolite identification. researchgate.netresearchgate.net

Characterization of Metabolic Pathways in Cellular Systems

Pharmacokinetic Investigations in Non-Human Biological Systems

Pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Isosorbide-13C6 5-Mononitrate plays a critical role in these preclinical evaluations, enabling accurate measurement and tracing.

In rats, studies have been conducted to assess the pharmacokinetics of Isosorbide Dinitrate and its mononitrate metabolites. researchgate.netresearchgate.net The development of sensitive analytical methods using Isosorbide-13C6 5-Mononitrate as an internal standard is crucial for accurately defining the plasma concentration-time profiles and calculating absorption parameters in these models. researchgate.netresearchgate.net

| Animal Model | Parameter | Value | Source |

|---|---|---|---|

| Dog (Beagle) | Bioavailability (Oral) | 71.5% | nih.gov |

| Dog (Beagle) | Elimination Half-Life | ~1.5 hours | nih.gov |

| Rat | Oral LD50 | 2010 mg/kg | drugbank.com |

| Mouse | Oral LD50 | 1771 mg/kg | drugbank.com |

Understanding where a drug distributes in the body is key to assessing its potential sites of action and accumulation. The parent compound, ISMN, has a volume of distribution of approximately 0.6 to 0.7 L/kg in humans, suggesting it distributes into the total body water. hres.cafda.gov It shows very low binding to plasma proteins (less than 5%). hres.cafda.gov

Studies in animal models using radiolabeled or stable isotope-labeled compounds are the definitive method for determining tissue distribution. After administering Isosorbide-13C6 5-Mononitrate to animals, tissue samples from various organs would be collected at different time points. Analysis of these tissues for the labeled compound and its metabolites reveals the extent and rate of distribution. While specific tissue distribution studies using the 13C6 variant are not detailed in the available literature, studies in rabbits with the parent drug, Isosorbide Dinitrate, show rapid metabolism within lung tissue, indicating that the lung is a site of distribution and metabolic activity for organic nitrates. nih.gov

Determining the metabolic fate involves identifying and quantifying the metabolites formed and the routes of their elimination. Studies using radiolabeled ISMN in humans have provided a clear picture of its metabolism, which serves as a guide for preclinical animal studies. fda.govnih.govfda.gov These human studies revealed that the drug is extensively metabolized, with only about 2% of the dose excreted unchanged in the urine. fda.govhres.ca The major metabolites are isosorbide and its glucuronide conjugate. hres.canih.gov

In animal models such as rats, Isosorbide-13C6 5-Mononitrate is used as an internal standard to develop and validate bioanalytical methods for pharmacokinetic studies. researchgate.netresearchgate.net These methods enable the precise quantification of the parent drug and its metabolites, which is essential for characterizing its metabolic fate. For example, a study in rats treated with Isosorbide-5-mononitrate showed that chronic administration could lead to increased oxidative stress and upregulation of certain vascular proteins. nih.gov Using the labeled compound in such studies would help to correlate specific metabolic pathways with observed physiological or pathological changes.

| Compound | Percentage of Dose in Urine | Source |

|---|---|---|

| Isosorbide (denitrated metabolite) | ~37% | nih.gov |

| Conjugated Material (e.g., Glucuronide) | ~25% | nih.gov |

| Sorbitol | ~7% | nih.gov |

| Unchanged Isosorbide 5-Mononitrate | ~2% | nih.gov |

| Unidentified Metabolites | ~11% (combined) | nih.gov |

Excretion Pathways in Preclinical Models

Understanding the routes and extent of excretion is fundamental to characterizing the pharmacokinetic profile of any drug. Studies involving the unlabeled form, Isosorbide 5-mononitrate, have established that the primary route of elimination is through the renal system. astrazeneca.comhres.ca Following administration, the compound is extensively metabolized. hres.cajanusinfo.se

In human studies with a radiolabeled version of a related compound, approximately 93% of the total dose was recovered in the urine within 48 hours, with fecal excretion accounting for only about 1%. drugbank.com For Isosorbide 5-mononitrate specifically, about 96% of the administered dose is excreted in the urine within five days. hres.cajanusinfo.se Less than 2% of the drug is excreted unchanged. hres.cajanusinfo.setga.gov.au

The major metabolites found in urine include the denitrated form, isosorbide, and the 2-glucuronide of the mononitrate. drugbank.com These metabolites are considered pharmacologically inactive. hres.cajanusinfo.sedrugbank.com The use of Isosorbide-13C6 5-Mononitrate in preclinical models allows for precise tracing and quantification of these excretion pathways, distinguishing drug-derived material from endogenous compounds and providing a clear picture of the drug's fate.

Table 1: Excretion Profile of Isosorbide Mononitrate

| Excretion Route | Percentage of Dose | Notes |

| Renal (Urine) | ~96% within 5 days | Primary route of elimination. hres.cajanusinfo.se |

| Fecal | ~1% | Minor route of elimination. astrazeneca.comhres.cadrugbank.com |

| Unchanged Drug in Urine | <2% | Indicates extensive metabolism. hres.cajanusinfo.setga.gov.au |

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation Principles

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.orgpharmaron.comacs.org These models integrate physiological data with the physicochemical properties of the drug to predict its behavior in various scenarios. frontiersin.orgfrontiersin.orgresearchgate.net

Integration of Labeled Compound Data in Model Development

The development of robust PBPK models relies on accurate input parameters. acs.orgresearchgate.net Data from studies using isotopically labeled compounds like Isosorbide-13C6 5-Mononitrate are invaluable for this purpose. This is because labeled compounds allow for the precise measurement of drug concentrations in various tissues and fluids, which is essential for building and validating the model. frontiersin.orgnih.govnih.gov

The use of stable isotopes, such as 13C, is particularly advantageous as it does not alter the chemical or physiological properties of the drug, ensuring that the data accurately reflects the behavior of the therapeutic agent. musechem.com This information, including tissue distribution and clearance rates, helps to refine the PBPK model, leading to more accurate predictions of human pharmacokinetics from preclinical data. nih.govgrafiati.com

Predictive Capabilities of PBPK Models for Drug Disposition

Once validated, PBPK models have significant predictive power. frontiersin.orgnih.gov They can be used to:

Predict human pharmacokinetics from preclinical data: This is a crucial step in drug development, helping to estimate appropriate first-in-human doses. pharmaron.comnih.gov

Simulate drug behavior in special populations: PBPK models can be adapted to reflect physiological changes in populations such as pediatrics, the elderly, or patients with organ impairment, predicting how drug disposition might be altered. nih.govkuleuven.be

Assess drug-drug interaction potential: By incorporating data on metabolic pathways, PBPK models can simulate the impact of co-administered drugs. frontiersin.org

Optimize clinical trial design: Simulations can help in selecting dosing regimens and schedules for clinical studies. frontiersin.org

The integration of data from labeled compounds enhances the accuracy of these predictions, making PBPK a critical tool for mitigating risks and improving decision-making in drug development. pharmaron.comnih.gov

Identification and Structural Elucidation of Metabolites Using Labeled Standards

A key application of Isosorbide-13C6 5-Mononitrate is in the identification and structural elucidation of its metabolites. tandfonline.com The stable isotope label provides a unique signature that allows for the confident detection of drug-related material in complex biological matrices. iroatech.comfrontiersin.org

When analyzing samples from preclinical studies, mass spectrometry techniques can distinguish the 13C-labeled metabolites from the myriad of endogenous compounds. nih.govacs.org This greatly simplifies the process of identifying novel metabolites and determining their chemical structures. The known mass shift of the 13C atoms provides a clear marker for drug-derived components.

For Isosorbide 5-mononitrate, the main metabolic pathways are denitration and glucuronidation. hres.cajanusinfo.se Using Isosorbide-13C6 5-Mononitrate as an internal standard in these studies allows for precise quantification and confident structural confirmation of metabolites such as isosorbide and isosorbide-5-mononitrate-2-O-glucuronide. researchgate.net

Table 2: Key Metabolites of Isosorbide 5-Mononitrate

| Metabolite Name | Metabolic Pathway | Pharmacological Activity |

| Isosorbide | Denitration | Inactive hres.cadrugbank.com |

| Isosorbide 5-mononitrate 2-glucuronide | Glucuronidation | Inactive drugbank.com |

| Sorbitol | Denitration | Inactive drugbank.com |

Role of Isosorbide 13c6 5 Mononitrate in Pharmaceutical Research and Development Quality Control

Utilization as a Reference Standard for Analytical Method Development

In the development of analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), a well-characterized reference standard is paramount. Isosorbide-13C6 5-Mononitrate serves this purpose effectively. axios-research.comaxios-research.com As a stable isotope-labeled analog, it is chemically identical to the unlabeled Isosorbide (B1672297) 5-Mononitrate but has a distinct mass due to the six Carbon-13 atoms. vivanls.com This mass difference allows it to be used as an ideal internal standard in mass spectrometry-based methods. researchgate.netnih.gov

During method development for the quantification of Isosorbide 5-Mononitrate in various matrices, such as raw materials or biological samples, Isosorbide-13C6 5-Mononitrate is introduced at a known concentration. researchgate.net Because it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, it can effectively compensate for variations in sample preparation and instrument response. nih.gov This ensures the development of robust and reliable analytical methods. For instance, in the development of a highly sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method for determining Isosorbide-5-mononitrate (5-ISMN) in human plasma, ¹³C₆-5-ISMN was selected as the internal standard to enhance the accuracy of quantification. researchgate.netnih.gov

Application in Method Validation for Research-Grade Raw Materials and Formulations

Method validation is a critical step in pharmaceutical R&D, demonstrating that an analytical procedure is suitable for its intended purpose. Isosorbide-13C6 5-Mononitrate is extensively used in the validation of methods for both research-grade raw materials and formulated products. synzeal.comaxios-research.com Its application as an internal standard is key to validating several performance characteristics of an analytical method. researchgate.net

A prime example is the validation of an HPLC-MS/MS method for 5-ISMN quantification in human plasma for a bioequivalence study. researchgate.net In this research, Isosorbide-13C6 5-Mononitrate was used as the internal standard to confirm the method's selectivity, linearity, accuracy, precision, and stability. researchgate.netresearchgate.net The method was fully validated, demonstrating that the calibration standards were linear within a concentration range of 5.00–1000 ng/mL, with a lower limit of quantification (LLOQ) of 5.00 ng/mL. researchgate.netresearchgate.net

Table 1: HPLC-MS/MS Method Validation Parameters Using Isosorbide-13C6 5-Mononitrate

| Parameter | Result | Citation |

|---|---|---|

| Analyte | Isosorbide-5-Mononitrate (5-ISMN) | researchgate.net |

| Internal Standard | Isosorbide-13C6 5-Mononitrate | researchgate.net |

| Linearity Range | 5.00–1000 ng/mL | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | researchgate.netresearchgate.net |

| Intrabatch and Interbatch Accuracy (RE) | -8.8% to 7.1% | researchgate.netresearchgate.net |

| Intrabatch and Interbatch Precision (RSD) | 2.4% to 6.6% | researchgate.net |

| Mean Extraction Recovery | 87.0% | researchgate.netresearchgate.net |

The successful validation of this method underscores the essential role of the labeled standard in ensuring the data generated is accurate and reliable, a prerequisite for its application in clinical trials. researchgate.netresearchgate.net

Impurity Profiling and Quantification in Research Compounds

Controlling impurities in active pharmaceutical ingredients (APIs) and finished products is a critical aspect of pharmaceutical quality control. Isosorbide-13C6 5-Mononitrate aids in the rigorous process of identifying and quantifying impurities related to Isosorbide 5-Mononitrate. synzeal.com

Analytical methods are developed to separate the main compound from any related substances, which can be process-related impurities or degradation products. ijpsr.comijpsr.com Research has focused on developing HPLC and GC-MS methods to resolve Isosorbide 5-Mononitrate from its known related substances, such as Isosorbide, Isosorbide Dinitrate (ISDN), and 2-Isosorbide Mononitrate (2-ISMN). ijpsr.comijpsr.comresearchgate.net While these studies primarily use the unlabeled reference standards for identification, the use of a labeled internal standard like Isosorbide-13C6 5-Mononitrate in the analytical run provides a stable reference point for retention times and improves the confidence in peak identification, especially in complex matrices.

Once impurities are identified, their levels must be accurately quantified to ensure they are within acceptable limits. A GC-MS method was developed for the quantitative determination of Isosorbide 5-Mononitrate and its related impurities, including Isosorbide (IS), Isosorbide Diacetate (ISDA), and Isosorbide 2-acetate-5-nitrate (IS2A5N) in raw materials and dosage forms. researchgate.net The use of a stable isotope-labeled internal standard like Isosorbide-13C6 5-Mononitrate in such quantitative methods is standard practice for achieving the highest level of accuracy, as it corrects for analytical variability. researchgate.net An HPLC method reported detection limits for Isosorbide Mononitrate and its related substances, Isosorbide Dinitrate and 2-Isosorbide Mononitrate, as low as 0.3 ng, with a limit of quantitation of 0.8 ng. ijpsr.comijpsr.com

Detection and Identification of Related Substances

Contributions to Pharmaceutical Standards and Traceability in Research Settings

Isosorbide-13C6 5-Mononitrate, as a fully characterized reference material, contributes significantly to establishing and maintaining pharmaceutical standards and traceability. axios-research.comaxios-research.com Reference standards provide the benchmark against which research-grade materials and products are tested. synzeal.com By using a well-characterized standard, laboratories can ensure their analytical results are accurate and comparable to results from other laboratories. This traceability is crucial for regulatory submissions and for maintaining consistency throughout the drug development lifecycle. axios-research.comtracercro.com The use of Isosorbide-13C6 5-Mononitrate as an internal standard in bioequivalence studies, for example, ensures that the pharmacokinetic data is traceable and reliable. researchgate.net

Considerations for Good Laboratory Practice (GLP) in Analytical Research Utilizing Labeled Compounds

Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. moravek.comnih.govbiobide.com The use of labeled compounds like Isosorbide-13C6 5-Mononitrate in studies that will be submitted for regulatory approval must adhere to GLP principles. tracercro.com

Key GLP considerations include:

Documentation and Traceability: All procedures involving the labeled compound, from its receipt and storage to its use in an analysis, must be meticulously documented. tracercro.comchromatographyonline.com This includes maintaining certificates of analysis that confirm the identity, purity, and stability of the Isosorbide-13C6 5-Mononitrate standard. simsonpharma.com

Standard Operating Procedures (SOPs): Analytical methods utilizing the labeled compound must be performed according to detailed and approved SOPs. chromatographyonline.com

Quality Assurance: A Quality Assurance Unit (QAU) is responsible for monitoring the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations. nih.gov

Adherence to GLP is crucial as it ensures that the data from non-clinical studies is reliable, promoting the acceptance of test data across different countries and regulatory bodies. moravek.comnih.gov

Q & A

Q. What analytical methods are recommended for quantifying Isosorbide-13C6 5-Mononitrate in experimental samples?

-

Methodology : Reverse-phase HPLC with UV detection (e.g., 220 nm) is standard. Prepare a mobile phase of methanol-water (2:8), and use a C18 column for separation. Calibrate using a standard solution (1.0 mg/mL in methanol) and validate linearity across 0.1–2.0 mg/mL. Quantify via peak area ratios (test vs. standard) using the formula:

where is the standard concentration, and are peak response ratios .

Q. Why is ¹³C isotopic labeling critical in pharmacokinetic studies of Isosorbide-5-Mononitrate?

- Methodology : ¹³C labeling enables precise tracking of drug metabolites in biological matrices (e.g., plasma, urine) using mass spectrometry (MS). The stable isotope minimizes interference from endogenous compounds, improving signal-to-noise ratios in LC-MS/MS assays. This approach is essential for distinguishing parent compounds from metabolites in absorption/distribution/excretion studies .

Advanced Research Questions

Q. How do isotopic effects (e.g., ¹³C substitution) influence the metabolic stability of Isosorbide-13C6 5-Mononitrate compared to the unlabeled form?

- Methodology : Conduct comparative in vitro assays using liver microsomes or hepatocytes. Measure degradation rates via HPLC or LC-MS under controlled conditions (pH 7.4, 37°C). Differences in half-life () or metabolite profiles may indicate isotopic effects on enzymatic hydrolysis or oxidation pathways. Statistical analysis (e.g., ANOVA) identifies significant deviations .

Q. How can researchers resolve conflicting data on impurity profiles in Isosorbide-13C6 5-Mononitrate batches?

- Methodology : Use orthogonal analytical techniques:

- HPLC-UV for quantifying major impurities (e.g., isosorbide dinitrate, related compound A).

- LC-MS/MS to identify trace contaminants (e.g., nitrosamines).

- Validate methods per ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% for nitrosamines. Cross-reference results with pharmacopeial standards (e.g., USP monographs) .

Q. What experimental designs are optimal for assessing the thermal and hydrolytic stability of Isosorbide-13C6 5-Mononitrate?

- Methodology : Accelerated stability studies under stress conditions:

Q. How can researchers validate the bioequivalence of ¹³C-labeled vs. unlabeled Isosorbide-5-Mononitrate in preclinical models?

- Methodology : Perform crossover studies in animal models (e.g., rats). Administer equimolar doses of both forms and collect serial blood samples. Compare pharmacokinetic parameters (AUC, , ) using non-compartmental analysis. Isotope dilution MS ensures accurate quantification despite matrix effects .

Methodological Considerations for Data Reproducibility

- Quality Assurance : Implement data validation protocols (e.g., checksums, audit trails) to ensure analytical accuracy. Publish raw chromatograms, calibration curves, and statistical scripts to enhance transparency .

- Replicability : Document detailed synthesis protocols (e.g., nitration reaction conditions, purification steps) and analytical parameters (e.g., HPLC column lot numbers, mobile phase pH). Share via open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |